molecular formula C8H12N4O2 B3356737 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- CAS No. 68406-49-5

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Cat. No.: B3356737
CAS No.: 68406-49-5
M. Wt: 196.21 g/mol
InChI Key: DTPRVEPEYAHRKY-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly significant in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent, various substituted imidazole derivatives can be formed.

Scientific Research Applications

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also bind to metal ions and enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-nitro-4-methyl-
  • 1H-Imidazole, 2-nitro-4-ethyl-
  • 1H-Imidazole, 2-nitro-4-(1-piperidinylmethyl)-

Uniqueness: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is unique due to the presence of the pyrrolidinylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-nitro-5-(pyrrolidin-1-ylmethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-9-5-7(10-8)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRVEPEYAHRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218534
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68406-49-5
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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